2-Nitro-N,N-diphenylaniline
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-Nitro-N,N-diphenylaniline, like nitro and nitroso derivatives of diphenylamine propellant stabilizers, has been elaborated through methodologies yielding high-purity products. These methodologies involve reactions under mild conditions or Ullmann-type chemistry to obtain targeted nitro and nitroso derivatives in high yield (Elliot, Smith, & Fraser, 2000).
Molecular Structure Analysis
The structural and spectroscopic properties of trinitro-diphenylamine derivatives provide insights into the molecular structure of related compounds. Crystallographic analysis reveals detailed information on bond distances and angles, indicating the sp2 character of amino nitrogens and the influence of substituents on molecular geometry (Forlani, Battaglia, Bonamartini Corradi, & Pelosi, 1990).
Chemical Reactions and Properties
The reactivity of nitro derivatives in propellant stabilizers and their degradation pathways highlight the chemical behavior of 2-Nitro-N,N-diphenylaniline analogs. These studies illustrate the compound's participation in various chemical reactions, including nitration, reduction, and coupling reactions, showcasing its versatility in organic synthesis (Elliot, Smith, & Fraser, 2000).
Physical Properties Analysis
The analysis of the physical properties of 2-Nitro-N,N-diphenylaniline and related compounds involves examining their crystalline structure, solubility, melting points, and spectroscopic data. These parameters are crucial for understanding the compound's behavior in different environments and applications (Forlani, Battaglia, Bonamartini Corradi, & Pelosi, 1990).
Chemical Properties Analysis
The chemical properties of 2-Nitro-N,N-diphenylaniline, including its reactivity towards various reagents and conditions, are pivotal for its applications in synthesis and industry. Studies on nitration, amination, and coupling reactions offer comprehensive insights into its chemical reactivity and potential as an intermediate in the synthesis of complex molecules (Elliot, Smith, & Fraser, 2000).
Scientific Research Applications
Histochemical Applications : A study by Nachlas et al. (1957) in the Journal of Histochemistry and Cytochemistry discusses a p-nitrophenyl substituted ditetrazole (Nitro-BT) derived from 2-Nitro-N,N-diphenylaniline, which effectively visualizes enzyme activity in tissue sections, proving useful for histochemical purposes (Nachlas et al., 1957).
Spectroscopic Properties : Research by Forlani et al. (1990) in the Journal of Crystallographic and Spectroscopic Research examines the structural and spectroscopic properties of compounds related to 2-Nitro-N,N-diphenylaniline, highlighting their similarities and the effects of substitutions on their spectral data (Forlani et al., 1990).
Electronic Applications : Chen et al. (1999) in Science describe the use of a molecule related to 2-Nitro-N,N-diphenylaniline in molecular electronic devices, showcasing its potential for high-speed switching and high-power electronic applications due to its negative differential resistance and large on-off ratio (Chen et al., 1999).
Electrochemical Studies : Koshy et al. (1981) in Electrochimica Acta focus on the electrochemical reduction of 2-Nitro-N,N-diphenylaniline, revealing insights into its reduction process in different solutions (Koshy et al., 1981).
Propellant Stabilization : Curtis (1990) in Propellants, Explosives, Pyrotechnics discusses the use of 2-Nitro-N,N-diphenylaniline in gun propellants, comparing its stabilizing properties to other derivatives (Curtis, 1990).
Synthetic Chemistry : Laali (2000) in Coordination Chemistry Reviews explores nitro and nitroso transformations in superacids, which includes pathways for synthesizing compounds with unique properties, a domain where 2-Nitro-N,N-diphenylaniline could be relevant (Laali, 2000).
Explosive Compound Detection : Bratin et al. (1981) in Analytica Chimica Acta describe a method for detecting nitro aromatic, nitrate ester, and diphenylamine explosive compounds, which includes derivatives of 2-Nitro-N,N-diphenylaniline (Bratin et al., 1981).
Mechanistic Studies in Chemistry : Piech et al. (2007) in the Journal of the American Chemical Society present a method for generating nitrenium cations, amide anions, and aminyl radicals, which can be applied to study the mechanisms of nitric oxide release, possibly involving compounds like 2-Nitro-N,N-diphenylaniline (Piech et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-nitro-N,N-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMPJYRISCFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554995 | |
Record name | 2-Nitro-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N,N-diphenylaniline | |
CAS RN |
53013-38-0 | |
Record name | 2-Nitro-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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